Therapeutic Index Comparison: (S)-N-Formylsarcolysine vs. Sarcolysin in Yoshida Sarcoma Model
In a direct head-to-head comparison using the rat Yoshida sarcoma ascitic model, (S)-N-Formylsarcolysine (N-F) demonstrated a therapeutic index of 22 compared to 13 for sarcolysin, representing a 1.7-fold improvement in the therapeutic window [1]. This difference was calculated using the ratio of LD50 to CD50, where N-F required a 5.3-fold higher CD50 (32 mg/kg vs. 6 mg/kg for sarcolysin) but exhibited a 9.3-fold higher LD50 (700 mg/kg vs. 75 mg/kg) [1]. The safety margin, defined as the ratio of LD10 to CD90, was equivalent between the two compounds at a value of 6 [1].
| Evidence Dimension | Therapeutic Index (LD50/CD50) in Yoshida sarcoma ascitic model |
|---|---|
| Target Compound Data | Therapeutic Index = 22; CD50 = 32 mg/kg; LD50 = 700 mg/kg (oral) |
| Comparator Or Baseline | Sarcolysin: Therapeutic Index = 13; CD50 = 6 mg/kg; LD50 = 75 mg/kg (oral) |
| Quantified Difference | Therapeutic Index: 22 vs. 13 (1.7-fold higher for N-F) |
| Conditions | Rat Yoshida sarcoma ascitic model; oral administration |
Why This Matters
A higher therapeutic index indicates a wider margin between effective and toxic doses, enabling more flexible dosing strategies and potentially improved safety during preclinical efficacy studies.
- [1] Ho SHIH. STUDIES ON ANTITUMOUR DRUGS Ⅳ. A COMPARATIVE EVALUATION OF N-FORMYLSARCOLYSINE AND SARCOLYSINE IN EXPERIMENTAL TUMOURS. Acta Pharmaceutica Sinica, 1965, 12(4): 286-288. View Source
